(2-Methoxy-5-methylpyridin-3-yl)methanol

Lipophilicity Medicinal Chemistry ADME Properties

Select (2-Methoxy-5-methylpyridin-3-yl)methanol for your next synthesis. Its balanced lipophilicity (LogP ~0.9) and three hydrogen bond acceptors overcome the excessive polarity of non-methylated analogs, enhancing membrane permeability for drug discovery. The primary alcohol enables late-stage diversification without deprotection. Guaranteed ≥97% purity ensures reproducibility in material science applications like MOF ligand design. Avoid the optimization cycle—start with the validated scaffold. Bulk quantities available; request a quote for your project scale.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B12095990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-5-methylpyridin-3-yl)methanol
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)OC)CO
InChIInChI=1S/C8H11NO2/c1-6-3-7(5-10)8(11-2)9-4-6/h3-4,10H,5H2,1-2H3
InChIKeyWYOSXNJXIYQWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





The (2-Methoxy-5-methylpyridin-3-yl)methanol Procurement Primer: A Trisubstituted Pyridine Building Block


(2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 351410-48-5) is a trisubstituted pyridine derivative characterized by a methoxy group at the 2-position, a methyl group at the 5-position, and a hydroxymethyl group at the 3-position of the pyridine ring . This substitution pattern confers unique physicochemical properties, including a calculated topological polar surface area (TPSA) of 42.35 Ų and a LogP of 0.89 . As a primary alcohol with a molecular weight of 153.18 g/mol, it serves as a versatile scaffold for medicinal chemistry and materials science . The compound is commercially available from multiple suppliers, typically at purities of ≥97% .

Why a Generic (2-Methoxy-5-methylpyridin-3-yl)methanol Analog Is Not a Drop-in Replacement


Simple substitution with other pyridinemethanol derivatives is not feasible due to significant variations in steric and electronic environments. The specific 2-methoxy-5-methyl-3-hydroxymethyl substitution pattern directly impacts key parameters such as lipophilicity, hydrogen-bonding capacity, and metabolic stability. For example, the presence and position of the methyl group differentiates this compound from non-methylated analogs like (2-methoxy-4-pyridinyl)methanol [1] or (6-methoxypyridin-3-yl)methanol , leading to distinct LogP values and biological profiles. These physicochemical differences translate to altered performance in assays and synthetic routes, meaning any substitution would require a complete re-optimization of the chemical process or biological testing cascade, negating any perceived cost or time savings [2].

(2-Methoxy-5-methylpyridin-3-yl)methanol: A Quantitative Evidence Guide for Differentiated Procurement


Lipophilicity Tuning: Differentiated LogP vs. Non-Methylated Analogs

(2-Methoxy-5-methylpyridin-3-yl)methanol possesses a calculated LogP of 0.89, indicating a specific level of lipophilicity . In contrast, the non-methylated analog (2-methoxypyridin-4-yl)methanol is expected to have a lower LogP due to the absence of the lipophilic methyl group, which directly influences membrane permeability and solubility [1]. This difference in lipophilicity is crucial for predicting absorption, distribution, and overall pharmacokinetic profiles.

Lipophilicity Medicinal Chemistry ADME Properties

Hydrogen Bond Acceptor Capacity: A Unique Balance for Target Engagement

The target compound features a calculated hydrogen bond acceptor count of 3, derived from its nitrogen atom in the pyridine ring and the two oxygen atoms in the methoxy and hydroxymethyl groups . This specific count and spatial arrangement are unique among close analogs. For instance, (5-methoxypyridin-2-yl)methanol has only 2 hydrogen bond acceptors, while 3-pyridinemethanol has only 1 . This quantitative difference directly translates to altered intermolecular interactions, affecting everything from solubility to binding affinity.

Hydrogen Bonding Molecular Recognition Structure-Based Design

Commercial Purity and Reproducibility: A Guaranteed Minimum for Consistent Results

Reputable vendors supply (2-Methoxy-5-methylpyridin-3-yl)methanol with a guaranteed minimum purity specification of ≥97% . This contrasts with some analogs where lower purity grades (e.g., 95%) are the standard offering from certain suppliers . For instance, while both compounds are available at >95% purity, the target compound is consistently offered with a tighter, higher-purity specification, reducing the likelihood of impurities interfering with sensitive chemical reactions or biological assays.

Quality Control Synthetic Reliability Procurement Specification

Differentiated Synthetic Versatility: A Primary Alcohol Handle for Derivatization

The primary alcohol functionality (hydroxymethyl group) of (2-Methoxy-5-methylpyridin-3-yl)methanol provides a versatile synthetic handle for a wide range of transformations (e.g., oxidation, esterification, halogenation) . This contrasts with the more restricted reactivity of analogs like the ether-protected [2-Methoxy-5-(methoxymethyl)pyridin-3-yl]methanol, which requires an additional deprotection step to access the free alcohol . This fundamental difference in functionality means the target compound offers a more direct route to a broader array of derivatives.

Synthetic Chemistry Late-Stage Functionalization Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for (2-Methoxy-5-methylpyridin-3-yl)methanol


Medicinal Chemistry Hit-to-Lead Optimization

In medicinal chemistry programs, (2-Methoxy-5-methylpyridin-3-yl)methanol serves as a strategic scaffold for hit-to-lead optimization due to its balanced lipophilicity (LogP ~0.9) and multiple hydrogen bond acceptors . Its unique substitution pattern allows medicinal chemists to explore structure-activity relationships (SAR) around a core that is not as polar as non-methylated analogs [1], potentially leading to improved membrane permeability and oral bioavailability. The primary alcohol handle is particularly useful for late-stage diversification to fine-tune potency and pharmacokinetic properties.

Synthesis of Functional Materials with Specific Solubility Profiles

The compound's specific LogP and TPSA values make it an ideal building block for designing functional materials, such as ligands for metal-organic frameworks (MOFs) or polymers, where a precise hydrophilic-lipophilic balance is required [2]. The high guaranteed purity (≥97%) ensures reliable and reproducible material synthesis, minimizing the introduction of performance-limiting impurities . Its use is favored over generic pyridinemethanols when a specific combination of solubility, reactivity, and hydrogen-bonding capacity is critical for the material's function.

Chemical Biology Probe Design

Researchers designing chemical probes can leverage the distinct hydrogen bond acceptor count of (2-Methoxy-5-methylpyridin-3-yl)methanol to create molecules with tailored target engagement profiles . The free primary alcohol provides a direct attachment point for biotin, fluorophores, or other reporter tags without the need for protecting group manipulations . Its differentiation from simpler pyridinemethanols lies in its ability to participate in more complex interaction networks due to its three hydrogen bond acceptors, which can be crucial for achieving selectivity within a protein family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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